molecular formula C8H10ClNO2 B1435273 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol CAS No. 1826110-18-2

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol

Cat. No.: B1435273
CAS No.: 1826110-18-2
M. Wt: 187.62 g/mol
InChI Key: CPHAJYZBZKKYKP-UHFFFAOYSA-N
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Description

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is a high-purity chemical compound offered for research and development purposes. This multi-functional pyridine derivative serves as a valuable synthetic intermediate and building block in organic chemistry. Research Applications: This compound is primarily used in pharmaceutical and agrochemical research. Its molecular structure, featuring both a chloro and a hydroxy substituent on the pyridine ring, makes it a versatile precursor for synthesizing more complex molecules. Researchers utilize this scaffold in medicinal chemistry to develop new active ingredients, particularly for potential application in kinase inhibition programs . The structural motif is also relevant in creating compounds with fungicidal activity, supporting innovation in crop protection . Value to Researchers: The core value of this compound lies in its potential as a pharmacophore or key fragment in drug discovery. It allows for efficient structure-activity relationship (SAR) exploration through further synthetic modification at the reactive chloro and hydroxy sites, enabling the rapid generation of compound libraries for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-2-propan-2-yloxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-5(2)12-8-7(11)3-6(9)4-10-8/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHAJYZBZKKYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272756
Record name 3-Pyridinol, 5-chloro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826110-18-2
Record name 3-Pyridinol, 5-chloro-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826110-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 5-chloro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Preparation of 5-chloro-2,3-difluoropyridine :

    • Starting from trichloropyridine derivatives, fluorination is achieved using fluorinating agents like cesium fluoride and potassium fluoride in polar aprotic solvents such as sulfolane and dimethyl sulfoxide (DMSO).
    • This process involves chlorination of trichloropyridines with thionyl chloride, followed by fluorination at specific positions via nucleophilic substitution, as detailed in CN106008329A.
  • Selective Substitution at the 2-position :

    • The fluorine at the 2-position can be displaced by nucleophilic attack of an alkoxy group, such as propan-2-yloxy , via SNAr reactions under controlled conditions, typically at elevated temperatures (~145°C) with fluoride sources (cesium fluoride and potassium fluoride).
  • Hydroxylation at the 3-position :

    • Hydroxylation can be achieved either through direct hydroxylation of the pyridine ring or via oxidation of a suitable precursor, often employing oxidizing agents like hydrogen peroxide or other mild oxidants under controlled conditions.

Preparation of the Propan-2-yloxy Group

The key to attaching the propan-2-yloxy moiety involves nucleophilic substitution reactions:

  • Reactant : Propan-2-ol (isopropanol)
  • Activation : Conversion of propan-2-ol to its corresponding alkoxide (e.g., using sodium hydride or potassium tert-butoxide)
  • Reaction : Nucleophilic attack on the activated pyridine derivative bearing a good leaving group (such as fluoride or chloride) at the 2-position.

This step is often performed in polar aprotic solvents like DMSO or DMF at elevated temperatures (~100-150°C), facilitating the substitution.

Hydroxylation at the Pyridine 3-Position

Hydroxylation can be achieved through:

  • Electrophilic hydroxylation using oxidants such as hydrogen peroxide in the presence of catalysts.
  • Direct oxidation of a precursor with a hydroxyl group at the 3-position, such as a methyl or amino derivative, followed by oxidation to the hydroxyl.

Alternatively, if the hydroxyl group is introduced via a precursor, subsequent oxidation steps can be employed to convert methyl or amino groups into hydroxyl groups.

Summary of the Synthetic Route

Step Description Reagents & Conditions References
1 Chlorination of pyridine derivative Thionyl chloride, reflux
2 Fluorination at specific positions Cesium fluoride, KPF6, sulfolane, DMSO, 145°C
3 Nucleophilic substitution with propan-2-ol Propan-2-ol, alkoxide base, 100-150°C General organic synthesis principles
4 Hydroxylation at position 3 Hydrogen peroxide, mild oxidants Common oxidation methods

Data Table: Preparation Methods Comparison

Method Starting Material Key Reactions Reagents Yield (%) Remarks
A Trichloropyridine derivatives Chlorination, fluorination, nucleophilic substitution SOCl₂, CsF, KPF₆, propan-2-ol ~90 Suitable for industrial scale, high purity
B 5-Chloro-2,3-difluoropyridine Nucleophilic substitution, hydroxylation Propan-2-ol, oxidants 85-90 Efficient, fewer steps

Research Findings and Practical Considerations

  • Selectivity : The fluorination step is highly selective when using cesium fluoride and potassium fluoride in sulfolane, as demonstrated in CN106008329A, enabling precise substitution at desired positions.

  • Reaction Conditions : Elevated temperatures (~145°C) and controlled reaction times (around 17-19 hours) are critical for optimal yield and purity.

  • Industrial Feasibility : The process is scalable due to the simplicity of reagents and reaction conditions, with yields exceeding 90%, making it suitable for large-scale production.

  • Purification : Post-reaction purification typically involves distillation or chromatography to isolate the target compound with high purity (>99%).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 5-Chloro-2-(propan-2-yloxy)pyridin-3-one.

    Reduction: 5-Chloro-2-(propan-2-yloxy)pyridin-3-methanol.

    Esterification: 5-Chloro-2-(propan-2-yloxy)pyridin-3-yl esters.

Scientific Research Applications

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atom and the propan-2-yloxy group may play a role in binding to these targets, while the hydroxyl group could be involved in hydrogen bonding interactions .

Comparison with Similar Compounds

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

  • Molecular Formula: C₇H₈ClNO₃ (MW: 189.60 g/mol)
  • Key Features :
    • Differs in the ether substituent: a 2-hydroxyethoxy group replaces the isopropoxy group.
    • The hydroxyl group on the ethoxy side chain may enhance hydrophilicity compared to the isopropoxy variant.
  • Commercial Availability : Priced at $500–$6,000 depending on quantity (1–25 g) .

2-(5-Bromo-2-chloro-pyridin-3-yl)-propan-2-ol

  • Molecular Formula: C₈H₉BrClNO (MW: 250.52 g/mol)
  • Key Features :
    • Substitution pattern includes bromine at position 5 and chlorine at position 2, with a tertiary alcohol (propan-2-ol) at position 3.
    • The bromine atom increases molecular weight and may alter reactivity (e.g., higher electrophilicity for cross-coupling reactions).
  • Commercial Availability : Sold at $330–$995 for 0.5–2.5 g quantities .

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

  • Molecular Formula: C₁₂H₁₀ClNO₂ (MW: 243.67 g/mol)
  • Key Features :
    • Incorporates a 4-chloro-2-methoxyphenyl substituent attached to the pyridine ring.
    • The bulkier aromatic substituent could influence binding affinity in receptor-targeted applications.
  • Applications: Potential use in pharmaceuticals or agrochemicals due to its hybrid aryl-pyridine structure .

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

  • Molecular Formula : C₁₂H₇Cl₃O₂ (MW: 289.54 g/mol)
  • Key Features: A phenolic compound with a diphenyl ether backbone and three chlorine atoms. Broad-spectrum antimicrobial activity via enoyl reductase inhibition. Structural similarity lies in the halogenated aromatic system and ether linkage, but lacks the pyridine ring.
  • Environmental Impact: Known for bioaccumulation and endocrine-disrupting effects, unlike the pyridine-based target compound .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications
5-Chloro-2-(propan-2-yloxy)pyridin-3-ol C₈H₁₀ClNO₂ 187.62 Cl (C5), OH (C3), propan-2-yloxy (C2) Research chemical; potential bioactive core
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol C₇H₈ClNO₃ 189.60 Cl (C5), OH (C3), 2-hydroxyethoxy (C2) Higher hydrophilicity; expensive commercial availability
2-(5-Bromo-2-chloro-pyridin-3-yl)-propan-2-ol C₈H₉BrClNO 250.52 Br (C5), Cl (C2), propan-2-ol (C3) Bromine enhances reactivity for synthesis
Triclosan C₁₂H₇Cl₃O₂ 289.54 Cl (C5, C2'), OH (C3), dichlorophenoxy (C2) Antimicrobial agent; environmental concerns

Research Implications

  • Bioactivity : The hydroxyl and halogen substituents in pyridine derivatives are critical for interactions with biological targets, such as enzymes or receptors. For example, the isopropoxy group in the target compound may improve lipid solubility compared to hydroxyethoxy analogs.
  • Synthetic Utility : Bromine or iodine substituents (e.g., in and ) offer sites for further functionalization via cross-coupling reactions, whereas chlorine is less reactive but more cost-effective.
  • Environmental and Safety Profiles : Unlike triclosan, the pyridine-based compounds lack documented ecological risks, making them preferable for certain applications .

Biological Activity

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10ClNO
  • Molecular Weight : 175.63 g/mol
  • Chemical Structure : The compound features a chlorine atom at the 5-position and a propan-2-yloxy group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial and fungal strains.

Antibacterial Activity

The compound was tested against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that the compound's antibacterial activity is comparable to standard antibiotics such as amikacin, indicating its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 μg/mL
Aspergillus niger32 μg/mL

These results highlight the compound's effectiveness in inhibiting fungal growth, making it a candidate for further development in antifungal therapies .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within microbial cells, potentially disrupting essential metabolic processes. The presence of the hydroxyl group may facilitate hydrogen bonding with target enzymes or receptors, while the chlorine atom could enhance lipophilicity, aiding in membrane penetration .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by Karunanidhi et al. evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound was found to exhibit a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an alternative to conventional antibiotics .
  • Fungal Inhibition Assay : In another investigation, the compound was tested against clinical isolates of Candida species. The results indicated that it effectively inhibited yeast growth at low concentrations, suggesting its applicability in treating fungal infections .

Applications in Medicinal Chemistry and Agriculture

Due to its broad-spectrum antimicrobial activity, this compound is being explored for various applications:

  • Medicinal Chemistry : As a lead compound in drug development targeting resistant bacterial infections.
  • Agriculture : As an active ingredient in fungicides and pesticides due to its efficacy against plant pathogens .

Q & A

Basic Research Question

  • WGK Classification : Similar pyridin-3-ol derivatives are classified as WGK 3 (highly hazardous to water) .
  • Protective Measures : Use fume hoods for synthesis, nitrile gloves, and eye protection.
  • Waste Disposal : Neutralize acidic/basic residues before disposal and avoid release into aquatic systems .

How can researchers optimize reaction yields for scale-up synthesis?

Advanced Research Question

  • DoE (Design of Experiments) : Screen parameters like temperature, solvent (DMF vs. THF), and catalyst loading.
  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions.
  • Microwave Irradiation : Reduces reaction time for NAS steps (e.g., from 24h to 2h) .

What are the challenges in characterizing tautomeric forms of pyridin-3-ol derivatives?

Advanced Research Question
Tautomerism between keto and enol forms can complicate spectral interpretation. Strategies include:

  • Variable Temperature NMR : To observe dynamic equilibria.
  • X-ray Crystallography : Resolve solid-state structures (e.g., enol dominance in crystalline phases) .
  • IR Spectroscopy : Detect O-H stretches (~3200 cm⁻¹) and conjugated C=O (if keto form exists) .

How do steric effects from the isopropoxy group influence downstream reactivity?

Advanced Research Question
The bulky isopropoxy group at position 2 can:

  • Hinder Electrophilic Attack : At adjacent positions (e.g., position 3) due to steric shielding.
  • Direct Substitution : To less hindered positions (e.g., position 5) in coupling reactions.
  • Modify Solubility : Increase lipophilicity, requiring polar aprotic solvents for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(propan-2-yloxy)pyridin-3-ol
Reactant of Route 2
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5-Chloro-2-(propan-2-yloxy)pyridin-3-ol

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